REACTION_CXSMILES
|
[SH:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=1.[CH2:11](O)[CH3:12].S(=O)(=O)(O)O>ClCCl>[CH2:11]([O:7][C:6](=[O:8])[C:5]1[CH:9]=[CH:10][C:2]([SH:1])=[CH:3][CH:4]=1)[CH3:12]
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Name
|
|
Quantity
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1.5 g
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Type
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reactant
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Smiles
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SC1=CC=C(C(=O)O)C=C1
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Name
|
|
Quantity
|
97 mL
|
Type
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reactant
|
Smiles
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C(C)O
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
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S(O)(O)(=O)=O
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Name
|
|
Quantity
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100 mL
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Type
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solvent
|
Smiles
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ClCCl
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
Ethyl-4-mercaptobenzoate was prepared
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Type
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TEMPERATURE
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Details
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The reaction was heated
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Type
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TEMPERATURE
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Details
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at reflux for three hours
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Duration
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3 h
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Type
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CUSTOM
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Details
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partitioned between water (100 mL) and ethyl acetate (100 mL)
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Type
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EXTRACTION
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Details
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The aqueous layer was extracted with ethyl acetate (3×100 mL)
|
Type
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WASH
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Details
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the combined organic solutions were washed with water (75 mL) and saturated aqueous sodium bicarbonate (2×75 mL)
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over magnesium sulfate
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Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to provide an oil
|
Type
|
EXTRACTION
|
Details
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the resulting solution was extracted with saturated aqueous sodium carbonate (3×100 mL)
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Type
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WASH
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Details
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The combined extracts were washed with dichloromethane (3×50 mL)
|
Type
|
ADDITION
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Details
|
treated with concentrated hydrochloric acid
|
Type
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EXTRACTION
|
Details
|
The solution was then extracted with dichloromethane (3×100 mL)
|
Type
|
WASH
|
Details
|
the combined extracts were washed with water (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C1=CC=C(C=C1)S)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.23 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |